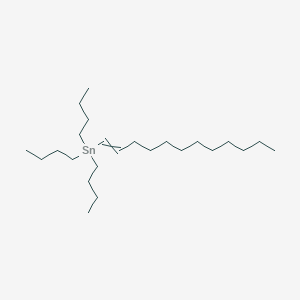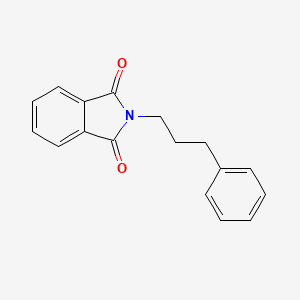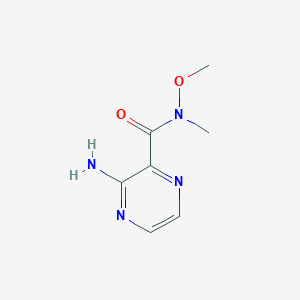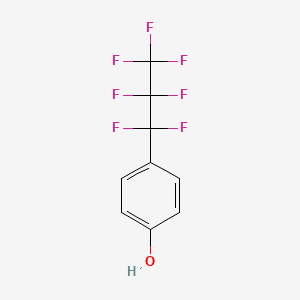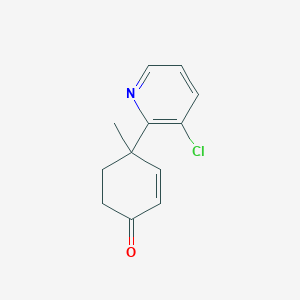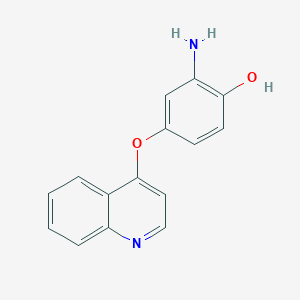
2-amino-4-quinolin-4-yloxyphenol
Overview
Description
2-amino-4-quinolin-4-yloxyphenol is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-quinolin-4-yloxyphenol typically involves the reaction of 2-amino-4-hydroxyquinoline with appropriate reagents to introduce the quinolin-4-yloxy group. One common method involves the use of potassium hydroxide (KOH) in aqueous conditions to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-quinolin-4-yloxyphenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-4-yloxy derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amino group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-4-yloxyquinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
2-amino-4-quinolin-4-yloxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-quinolin-4-yloxyphenol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Another quinoline derivative with similar biological activities.
2-Aminoquinoline: Shares the amino group but lacks the quinolin-4-yloxy substitution.
Quinolin-2-one: A structurally related compound with different functional groups.
Uniqueness
2-amino-4-quinolin-4-yloxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and quinolin-4-yloxy groups allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-amino-4-quinolin-4-yloxyphenol |
InChI |
InChI=1S/C15H12N2O2/c16-12-9-10(5-6-14(12)18)19-15-7-8-17-13-4-2-1-3-11(13)15/h1-9,18H,16H2 |
InChI Key |
DGYFSGQCIUAOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC(=C(C=C3)O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

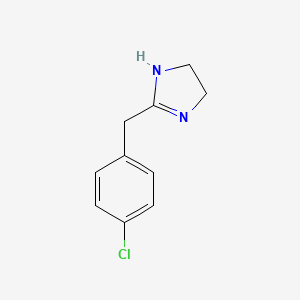
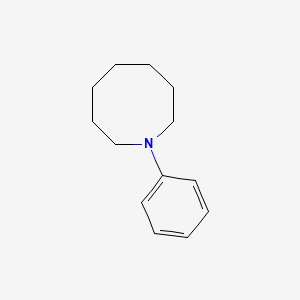
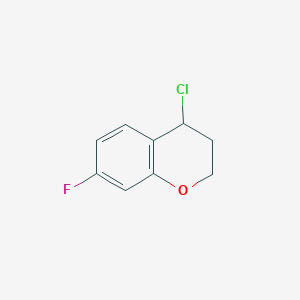
![tert-butyl 5-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8616622.png)
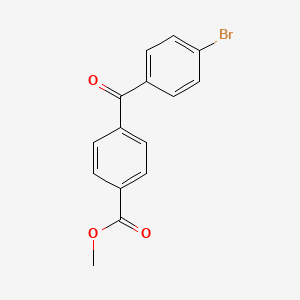
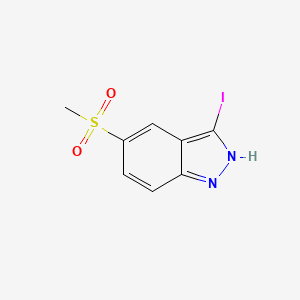
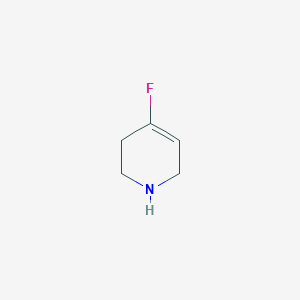
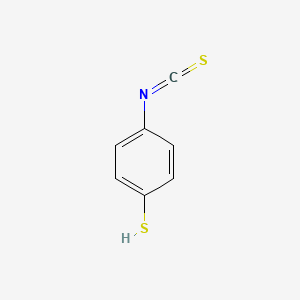
![(E,Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine ((E,Z)-Desmethyldoxepin)](/img/structure/B8616642.png)
